

A Comprehensive Technical Guide to Basic Violet 14 (CAS 632-99-5)

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Compound of Interest

Compound Name: Basic violet 14

Cat. No.: B3427368

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Basic Violet 14** (CAS 632-99-5), a synthetic dye widely known as Fuchsin or Magenta I. It is a key component of "basic fuchsin" and belongs to the triarylmethane class of dyes.^{[1][2][3]} This document details its physicochemical properties, synthesis, applications in biological staining, experimental protocols, and safety information.

Core Properties and Identification

Basic Violet 14, or Rosanilin, is a hydrochloride salt that serves as a primary constituent of Basic fuchsin, alongside pararosanilin, magenta II, and new fuchsin.^{[4][5]} Its distinct magenta color arises from its chemical structure, which allows it to function as a fluorochrome and a potent histological dye.^{[4][5]}

Physicochemical Properties

The fundamental properties of **Basic Violet 14** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Citation(s)
CAS Number	632-99-5	[2][6]
Molecular Formula	C ₂₀ H ₂₀ ClN ₃	[2][6]
Molecular Weight	337.85 g/mol	[2][6][7]
Appearance	Dark green or yellow-green crystalline powder/sand.[2][8][9]	[2][8][9]
Melting Point	~235 °C (decomposes)	[9]
Solubility	Soluble in water (red-purple solution), easily soluble in ethanol (red solution).[2]	[2]
λ _{max} (in Ethanol)	543 nm	[10]
Chemical Class	Triarylmethane Dye	[2][3]
Synonyms	Basic Fuchsin, Fuchsin, Magenta, Rosaniline, C.I. 42510, Rosaniline chloride.[4][7][8]	[4][7][8]

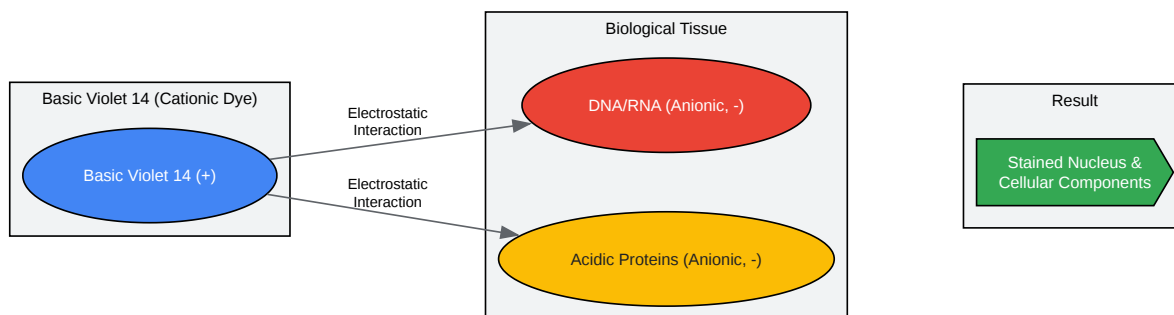
Safety and Handling

Due to its potential hazards, proper safety protocols are critical when handling **Basic Violet 14**. It is suspected of causing cancer and is harmful if swallowed.[9][11]

Aspect	Guideline	Citation(s)
Personal Protective Equipment (PPE)	Wear nitrile gloves, lab coats, and chemical safety goggles. [1][6] Use an approved respirator when handling the powder.[6]	[1][6]
Engineering Controls	Use in a chemical fume hood. [6] Ensure an eyewash station and safety shower are readily available.[6]	[6]
Storage	Store in a cool, dry place at 2–8°C in tightly sealed, light-resistant containers.[1][6]	[1][6]
Handling	Avoid dust generation and accumulation.[6] Avoid contact with skin, eyes, and clothing. [6] Wash thoroughly after handling.[6]	[6]
Incompatibilities	Strong oxidizing agents, strong reducing agents, acids.[8][9]	[8][9]
Disposal	Follow local and state regulations for hazardous waste disposal.[6]	[6]

Mechanism of Action and Applications

Basic Violet 14 is a cationic (basic) dye, meaning it carries a positive charge. This property is central to its function as a biological stain. In solution, it binds to negatively charged (anionic) components within cells and tissues, primarily through electrostatic interactions.[1] Key targets include nucleic acids (DNA and RNA), which are rich in phosphate groups, and acidic proteins. [1] This binding allows for the visualization of cellular structures, particularly the nucleus.[1][10]



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*Mechanism of **Basic Violet 14** as a biological stain.*

Its applications are diverse, spanning histology, cytology, and microbiology.

- Histology: It is widely used to stain collagen fibers, elastic fibers, and the nuclei of central nervous system tissue.[10]
- Periodic Acid-Schiff (PAS) Stain: As a key component of the Schiff reagent, it is used to detect aldehydes, which are formed from the periodic acid oxidation of carbohydrates.[12] This method is essential for visualizing glycogen, mucins, and basement membranes.[12]
- Bacteriology: It is used in bacteriological smears for the identification of Mycobacterium tuberculosis.[10]
- Industrial Dyeing: It is used for dyeing textiles (silk, wool, acrylic), leather, paper, and wood. [2][3]

Experimental Protocols

Preparation of Schiff Reagent

The Schiff reagent is a colorless solution prepared from **Basic Violet 14** that develops a characteristic magenta color in the presence of aldehydes.[13]

Materials:

- Basic Fuchsin (**Basic Violet 14**): 1.0 g
- Distilled water: 200 mL
- Potassium metabisulfite ($K_2S_2O_5$): 2.0 g
- Hydrochloric acid (HCl), concentrated: 2.0 mL
- Activated charcoal: 2.0 g

Procedure:

- Bring 200 mL of distilled water to a boil and remove from heat.[\[1\]](#)
- Dissolve 1.0 g of Basic Fuchsin in the hot water.[\[1\]](#)
- Allow the solution to cool to 50°C.[\[1\]](#)
- Add 2.0 g of potassium metabisulfite and mix until dissolved.[\[1\]](#)
- Let the solution cool to room temperature.[\[1\]](#)
- Add 2.0 mL of concentrated HCl and mix.[\[1\]](#)
- Add 2.0 g of activated charcoal and store the mixture in the dark at room temperature overnight.[\[1\]](#) The charcoal decolorizes the solution.
- Filter the solution using Whatman #1 filter paper. The resulting filtrate should be clear or pale yellow.[\[1\]](#)
- Store the final reagent in a dark, tightly sealed bottle at 4°C.[\[1\]](#)

Quality Control: To test the reagent's potency, add a few drops to a small amount of formaldehyde. A rapid development of a deep reddish-purple color indicates a good quality Schiff reagent.[\[13\]](#)

Periodic Acid-Schiff (PAS) Staining Protocol

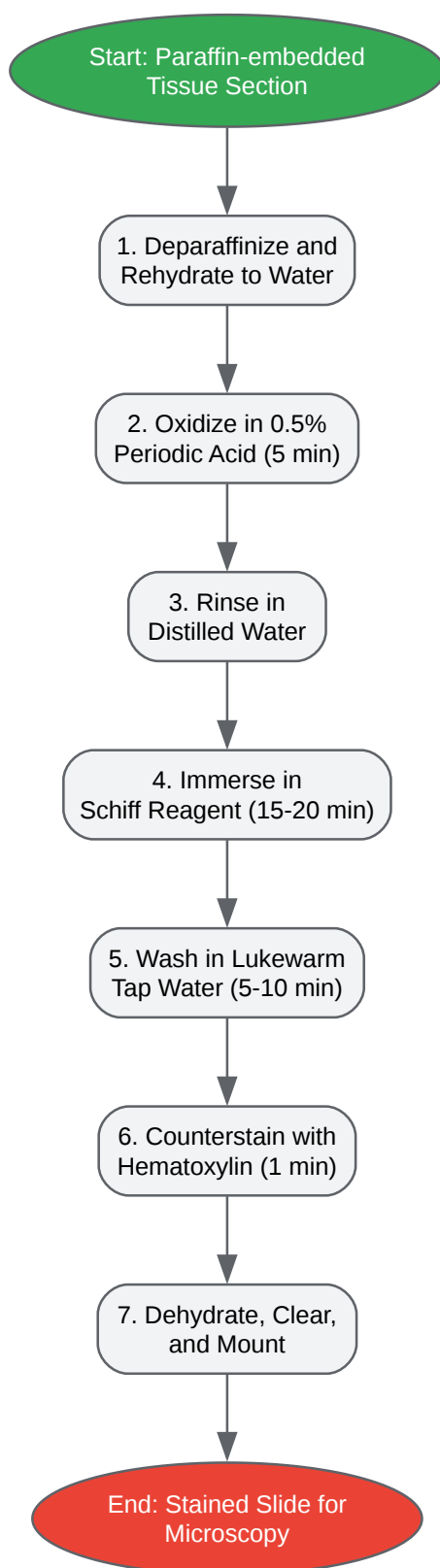
This protocol is used for the detection of glycogen and other carbohydrates in tissue sections.

Procedure:

- **Deparaffinization and Hydration:** Deparaffinize tissue sections and rehydrate them to distilled water.[\[1\]](#)[\[14\]](#)
- **Oxidation:** Immerse slides in a 0.5% periodic acid solution for 5 minutes at room temperature. This step oxidizes glycols to aldehydes.[\[1\]](#)[\[14\]](#)
- **Rinsing:** Rinse the slides thoroughly in several changes of distilled water.[\[1\]](#)[\[14\]](#)
- **Schiff Reaction:** Place slides in the prepared Schiff reagent for 15-20 minutes at room temperature. Sections will turn a light pink.[\[1\]](#)
- **Washing:** Wash the slides in running lukewarm tap water for 5-10 minutes. The color will develop into a deep pink or magenta.[\[1\]](#)
- **Counterstaining (Optional):** Counterstain with a nuclear stain like Mayer's Hematoxylin for 1 minute to visualize nuclei.[\[1\]](#)[\[6\]](#)
- **Final Wash:** Wash in tap water for 5 minutes.[\[1\]](#)[\[6\]](#)
- **Dehydration and Mounting:** Dehydrate the sections through an ascending series of alcohol, clear with xylene, and mount with a synthetic mounting medium.[\[1\]](#)[\[6\]](#)

Expected Results:

- Glycogen, mucin, basement membranes, and fungi: Magenta/Purple[\[1\]](#)[\[8\]](#)
- Nuclei (if counterstained): Blue[\[1\]](#)

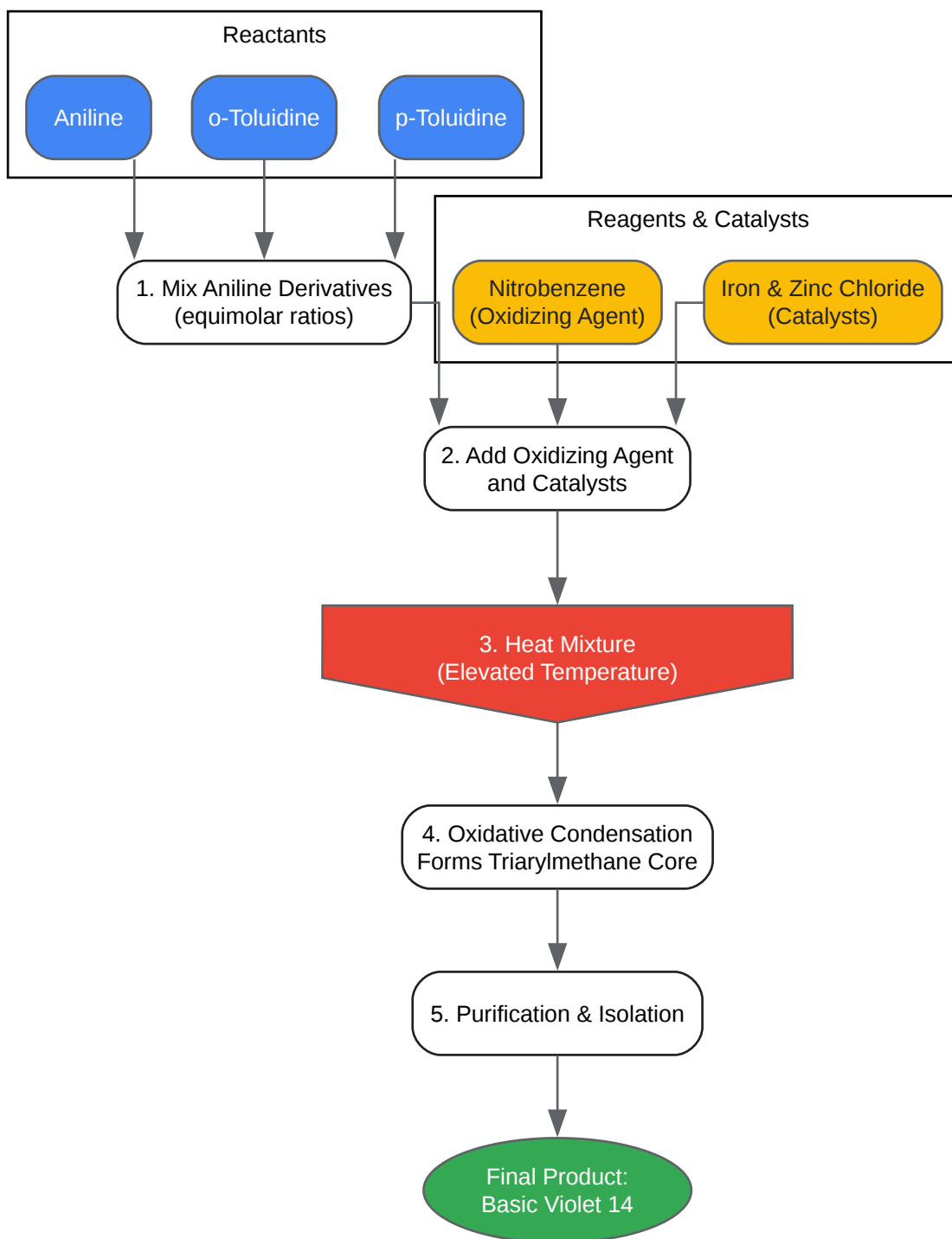


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Workflow for the Periodic Acid-Schiff (PAS) staining protocol.

Synthesis of Basic Violet 14

The primary industrial synthesis of **Basic Violet 14** is the nitrobenzene-based oxidative condensation method, also known as the "nitrate phenyl method".^{[1][2][3]} This process involves the reaction of aniline derivatives in the presence of an oxidizing agent.^[1]



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*Simplified workflow for the synthesis of **Basic Violet 14**.*

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